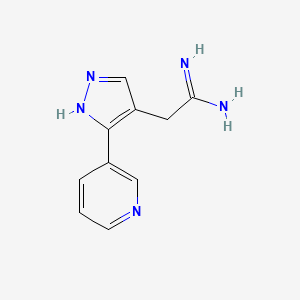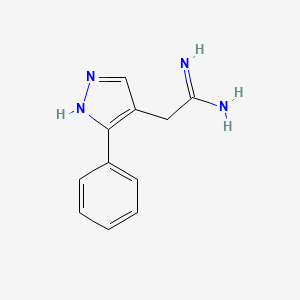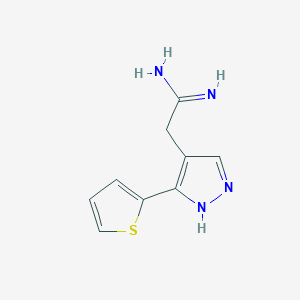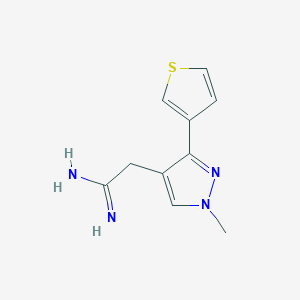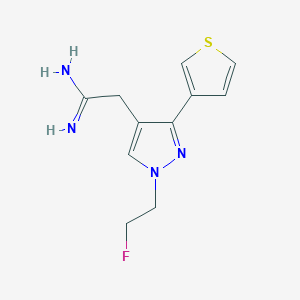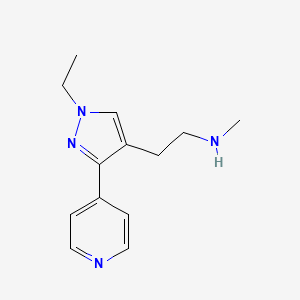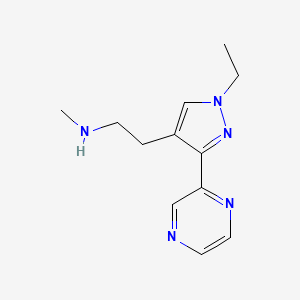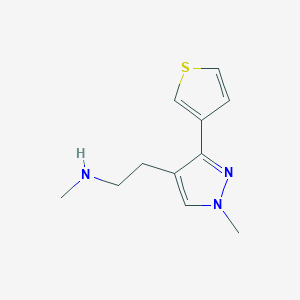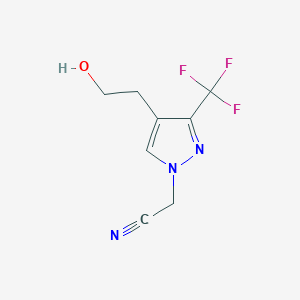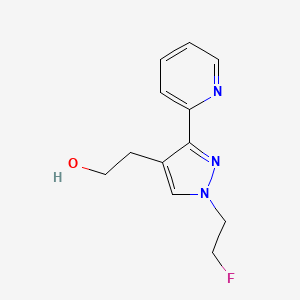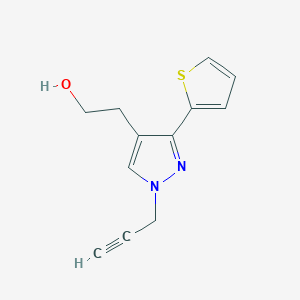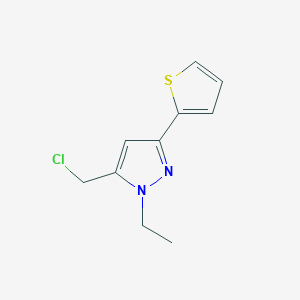
5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
説明
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods, and their structures are confirmed by FTIR, MS, and 1H-NMR . For example, 2-Chloro-5-(chloromethyl)thiophene was used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed by techniques such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. Chloromethylation and chloroethylation occur readily at the 2,5-positions .Physical and Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Anti-Tumor Activity
A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds synthesized via the reaction of specific pyrazole derivatives showed promising activities, highlighting the potential of such compounds in anti-tumor applications (Gomha, Edrees, & Altalbawy, 2016).
Reaction Mechanism Study
In another research, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was investigated, revealing an ANRORC rearrangement followed by N-formylation. This study not only shed light on the reaction mechanism but also confirmed the structure of the resulting compounds through X-ray analysis, providing insights into the chemical behavior of such pyrazole derivatives (Ledenyova et al., 2018).
Fungicidal Activity
Research on 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derived from pyrazole compounds demonstrated high fungicidal activity against Rhizoctonia solani, a major disease affecting rice. The structure-activity relationships of these compounds were evaluated, highlighting the potential of pyrazole derivatives in developing new fungicides (Chen, Li, & Han, 2000).
Antimicrobial and Anticancer Agents
A study synthesized novel pyrazole derivatives with antimicrobial and anticancer activities. These derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displaying higher anticancer activity compared to the reference drug doxorubicin for some compounds. Additionally, most of the synthesized compounds exhibited good to excellent antimicrobial activity, suggesting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antidepressant Activity
The synthesis and preclinical evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were investigated for their antidepressant activity. The study revealed that certain compounds significantly reduced immobility time in both force swimming and tail suspension tests, suggesting potential use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
作用機序
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the known properties of thiophene derivatives, it can be inferred that this compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Pharmacokinetics
Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound might have good bioavailability, although the specific ADME properties would depend on various factors including the compound’s structure and the biological context.
Result of Action
Based on the known properties of thiophene derivatives, it can be inferred that this compound might have various effects at the molecular and cellular level . The exact nature of these effects would depend on the specific target and the biological context.
将来の方向性
生化学分析
Biochemical Properties
5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or modification of protein function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, resulting in irreversible inhibition. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, the compound can be toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
特性
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCTOMGBQZOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


